molecular formula C13H17N5O2S B2612939 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2309773-95-1

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2612939
CAS No.: 2309773-95-1
M. Wt: 307.37
InChI Key: GMYFNUCYFJRBTQ-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from an appropriate halide through nucleophilic substitution.

    Methoxymethylation: The triazole ring is then functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Thiophene Substitution: The thiophene moiety is attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide moiety.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features, which may impart specific biological activities.

    Biological Studies: It can be used as a probe to study biological pathways involving triazole-containing compounds.

    Chemical Biology: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, compounds containing triazole rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide: Lacks the thiophene moiety, which may affect its biological activity and binding properties.

    N-(Thiophen-2-yl)pyrrolidine-1-carboxamide: Lacks the triazole ring, which may reduce its potential interactions with biological targets.

    3-(1H-1,2,3-Triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide: Lacks the methoxymethyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

The presence of both the triazole and thiophene moieties in 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide makes it unique compared to similar compounds. This combination of functional groups can impart distinct biological activities and binding properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(methoxymethyl)triazol-1-yl]-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-20-9-10-7-18(16-15-10)11-4-5-17(8-11)13(19)14-12-3-2-6-21-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYFNUCYFJRBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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